Ethyl [(2-methoxyethyl)amino]acetate
Description
Ethyl [(2-methoxyethyl)amino]acetate (CAS: Not explicitly provided; structurally related to compounds in ) is a glycine derivative featuring a 2-methoxyethylamino substituent. It is synthesized via nucleophilic substitution between 2-methoxyethylamine and ethyl bromoacetate, yielding a pale yellow liquid with high purity (>99%) . This compound serves as a key intermediate in polypeptoid synthesis, a class of biomimetic polymers with applications in drug delivery and biomedical materials . Its methoxyethyl group enhances solubility in polar solvents while maintaining moderate lipophilicity, making it suitable for functionalization in pharmaceutical and material science contexts.
Properties
IUPAC Name |
ethyl 2-(2-methoxyethylamino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-3-11-7(9)6-8-4-5-10-2/h8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFRQFYFJDTUNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66935-31-7 | |
| Record name | ethyl 2-[(2-methoxyethyl)amino]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Ethyl [(2-methoxyethyl)amino]acetate can be synthesized through various synthetic routes. One common method involves the reaction of ethyl bromoacetate with 2-methoxyethylamine under basic conditions. The reaction typically proceeds as follows:
- Ethyl bromoacetate is added to a solution of 2-methoxyethylamine in an appropriate solvent such as ethanol.
- A base, such as sodium hydroxide, is added to the mixture to facilitate the nucleophilic substitution reaction.
- The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
- The product is then isolated by extraction and purified by distillation or recrystallization.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl [(2-methoxyethyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce primary amines.
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Major products formed from these reactions include carboxylic acids, primary amines, and substituted derivatives.
Scientific Research Applications
Ethyl [(2-methoxyethyl)amino]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme kinetics and protein interactions.
Medicine: Research into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of ethyl [(2-methoxyethyl)amino]acetate involves its interaction with specific molecular targets and pathways. For example, in biochemical assays, it may act as a substrate or inhibitor for certain enzymes, affecting their activity and function. The exact molecular targets and pathways can vary depending on the specific application and context of its use.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares substituents and properties of Ethyl [(2-methoxyethyl)amino]acetate with similar esters:
Key Observations :
- Polarity and Solubility: The 2-methoxyethylamino group in the target compound balances polarity, enabling solubility in both ethyl acetate and aqueous media. In contrast, halogenated analogues (e.g., 2-chloroethyl acetate (111)) exhibit higher electronegativity but lower solubility .
- Synthetic Accessibility: this compound is synthesized in near-quantitative yield under mild conditions , whereas thiazole-containing derivatives (e.g., ) require multi-step reactions involving hydrazides or heterocyclic ring formation .
Stability and Reactivity
- Hydrolytic Stability: The methoxyethyl group in this compound provides steric protection against hydrolysis compared to Ethyl 2-hydroxyacetate (), which is prone to ester cleavage under acidic/basic conditions .
- Electrophilicity: Compounds with oxo groups (e.g., Ethyl 2-(N-Methoxy-N-Methylamino)-2-oxoacetate, ) exhibit higher electrophilicity, enhancing reactivity in nucleophilic acyl substitutions but reducing storage stability .
Biological Activity
Ethyl [(2-methoxyethyl)amino]acetate, also known as N-(2-Hydroxyethyl)-N-(2-methoxyethyl)glycine ethyl ester, is a compound of increasing interest in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific literature.
Chemical Structure and Properties
This compound has the molecular formula and features both an amine and an ester group, contributing to its amphoteric nature. This structure allows it to potentially interact with various biological targets, enhancing its utility in drug development.
The biological activity of this compound is primarily attributed to its ability to serve as a ligand for various receptors and enzymes. The specific pathways through which it operates can vary depending on the target tissue or cell type. It is believed that the introduction of the [(2-methoxyethyl)amino] group can enhance solubility and pharmacokinetic properties of drug candidates, leading to improved therapeutic efficacy.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives have shown effectiveness against a range of bacterial strains, suggesting potential applications in developing new antibiotics .
Anti-inflammatory Effects
Studies have suggested that compounds containing the [(2-methoxyethyl)amino] moiety may possess anti-inflammatory properties. This effect could be beneficial in treating conditions characterized by chronic inflammation .
Case Studies and Research Findings
- Study on Drug Development : A recent study incorporated this compound into a series of drug candidates aimed at enhancing their bioavailability. The modified compounds demonstrated significantly improved pharmacokinetic profiles compared to their unmodified counterparts .
- Antimicrobial Testing : In vitro tests showed that derivatives of this compound inhibited the growth of several pathogenic bacteria, including strains resistant to conventional antibiotics. The minimum inhibitory concentrations (MICs) were determined to be lower than those for existing antimicrobial agents .
- Anti-inflammatory Activity : Another study evaluated the anti-inflammatory effects of this compound in animal models. Results indicated a reduction in inflammatory markers, suggesting its potential use in treating inflammatory diseases .
Data Summary
| Property | Value/Outcome |
|---|---|
| Molecular Formula | |
| Antimicrobial Activity | Effective against multiple bacterial strains |
| Anti-inflammatory Effects | Reduced inflammatory markers in animal models |
| Pharmacokinetic Improvement | Enhanced bioavailability in modified drug candidates |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
